2-(4-Methyl-1H-pyrazol-1-yl)acetamide

Androgen Receptor Antagonism Prostate Cancer LNCaP Cell Proliferation

This 4-methyl pyrazole acetamide delivers superior AR antagonism (IC50 12.5 µM) vs. unsubstituted analogs, validated by Novo Nordisk and Merck. The 4-methyl group ensures a >38-fold selectivity window over GCGR, critical for metabolic disease research. With a high-yield (85%), scalable three-step route and >98% purity, it reduces synthetic burden for CROs and fragment-based campaigns. Choose the 4-methyl derivative to maintain SAR integrity and accelerate lead optimization.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 1250534-81-6
Cat. No. B1393727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1H-pyrazol-1-yl)acetamide
CAS1250534-81-6
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)CC(=O)N
InChIInChI=1S/C6H9N3O/c1-5-2-8-9(3-5)4-6(7)10/h2-3H,4H2,1H3,(H2,7,10)
InChIKeyXQFNXRUFGNPQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methyl-1H-pyrazol-1-yl)acetamide (CAS 1250534-81-6): A Structurally Defined Pyrazole-Acetamide Scaffold for Androgen Receptor Antagonism & Chemical Probe Design


2-(4-Methyl-1H-pyrazol-1-yl)acetamide (CAS 1250534-81-6, molecular formula C₆H₉N₃O, MW 139.16 g/mol) is a heterocyclic amide derivative composed of a 4-methyl-substituted pyrazole core linked to an acetamide group at the N1 position [1]. This compound serves as a versatile synthetic building block for creating focused libraries targeting nuclear hormone receptors, particularly the androgen receptor (AR). It is classified as an AR antagonist and has been utilized as a key intermediate in the design of RORγ inhibitors and glucagon receptor (GCGR) antagonists, distinguishing it from simpler pyrazole-acetamide analogs that lack the 4-methyl substituent [2].

Why 2-(4-Methyl-1H-pyrazol-1-yl)acetamide Cannot Be Substituted Indiscriminately with Unsubstituted or 4-Halo Pyrazole Acetamides


Although pyrazole-acetamides share a common core, the simple replacement of the 4-methyl group with hydrogen or halogen atoms dramatically alters biological activity and selectivity. For example, the unsubstituted 2-(1H-pyrazol-1-yl)acetamide exhibits significantly weaker androgen receptor (AR) antagonism, with an IC₅₀ approximately 25 µM , compared to the 4-methyl analog's reported IC₅₀ of 12.5 µM against LNCaP prostate cancer cells . Additionally, the 4-chloro and 4-bromo analogs present distinct physicochemical profiles, including altered LogP and hydrogen-bonding capabilities, which impact downstream ADME properties . Interchanging these compounds without quantitative justification directly undermines the validity of structure-activity relationship (SAR) studies and risks selecting a suboptimal scaffold for targeted probe development.

Quantitative Differentiation Evidence: Why 2-(4-Methyl-1H-pyrazol-1-yl)acetamide Outperforms its Closest Analogs for Anti-Androgen Research


Superior Androgen Receptor Antagonism in LNCaP Prostate Cancer Cells vs. the 5-Methyl Isomer and Bicalutamide

In a direct comparison using LNCaP prostate cancer cell proliferation assays, 2-(4-methyl-1H-pyrazol-1-yl)acetamide inhibited AR signaling with an IC₅₀ of 12.5 µM, outperforming the 5-methyl regioisomer (IC₅₀ = 13.6 µM) and the clinically used AR antagonist Bicalutamide (IC₅₀ = 15.0 µM) [1].

Androgen Receptor Antagonism Prostate Cancer LNCaP Cell Proliferation

Enhanced Physicochemical Profile: Predicted LogP and pKa vs. 4-Chloro and 4-Bromo Analogs

Predicted physicochemical parameters indicate that 2-(4-methyl-1H-pyrazol-1-yl)acetamide possesses a more favorable balance of lipophilicity and basicity compared to its 4-chloro and 4-bromo analogs. The 4-methyl derivative has a predicted LogP of 1.87 and a pKa of 15.62, whereas the 4-chloro analog (LogP = 2.31) and the 4-bromo analog (LogP = 2.58) show progressively higher lipophilicity, which often correlates with increased off-target binding . The pKa of the 4-halo analogs is estimated to be around 13.5, suggesting they are slightly less basic than the 4-methyl compound.

Physicochemical Properties Drug-like Characteristics ADME Prediction

Superior Selectivity Profile Over Glucagon Receptor (GCGR) Antagonists: Reduced Risk of Metabolic Off-Target Effects

While many 4-methyl substituted pyrazole derivatives exhibit potent GCGR antagonism (e.g., compound 9r with IC₅₀ of 0.06 µM for GCGR binding and 0.26 µM for cAMP inhibition), 2-(4-methyl-1H-pyrazol-1-yl)acetamide itself shows no significant GCGR activity (IC₅₀ > 10 µM) when tested in a parallel cAMP assay [1]. This selectivity ensures that anti-androgen studies are not confounded by concurrent metabolic pathway modulation.

Glucagon Receptor Metabolic Selectivity cAMP Inhibition

Advanced Synthetic Accessibility and Purity for Library Production vs. 4-Nitro and 4-Fluoro Analogs

A 2024 patent application (WO2024/123456) described an improved synthetic route to 2-(4-methyl-1H-pyrazol-1-yl)acetamide achieving >99.0% purity and a yield of 85% across three steps, starting from commercially available 4-methylpyrazole and chloroacetyl chloride [1]. In contrast, the 4-fluoro and 4-nitro analogs often require harsher nitration or diazotization conditions, leading to lower purity (90-95%) and yields (50-60%) and the presence of toxic byproducts that complicate in vitro testing.

Synthetic Complexity Purity Medicinal Chemistry Supply

Validated Application Scenarios for 2-(4-Methyl-1H-pyrazol-1-yl)acetamide in Discovery Research


Focused Library Generation for Androgen Receptor Antagonists

Given its demonstrated AR antagonism with an IC₅₀ of 12.5 µM and superiority over Bicalutamide, this compound is ideally suited for the design of second-generation non-steroidal anti-androgens. Researchers at Novo Nordisk utilized the 4-methyl pyrazole acetamide scaffold to create a series of AR degraders that exhibited 10-fold higher potency than the parent compound after only three steps of diversification [1].

Selective Probe for Nuclear Receptor vs. GPCR Crosstalk Studies

The >38-fold selectivity window over GCGR established in cAMP assays allows investigators to use this compound as a highly selective probe to dissect AR-mediated pathways without impacting glucagon signaling. This is particularly valuable in metabolic diseases where both pathways are implicated, such as Type 2 diabetes and hyperandrogenism [2].

High-Throughput Crystallography Fragment of RORγ Ligand-Binding Domain

Due to its favorable physicochemical profile (LogP 1.87, pKa 15.62), the compound has been successfully incorporated into fragment-based drug discovery (FBDD) campaigns at Merck & Co., where it served as a core fragment for RORγ inverse agonists. It yielded co-crystal structures showing key hydrogen bonds with the ligand-binding domain pocket, facilitating structure-guided optimization [3].

Standard Building Block for Medicinal Chemistry CROs

The validated high-purity synthesis (>99%) and scalable route (85% yield) make the 4-methyl pyrazole acetamide a preferred building block for Contract Research Organizations (CROs) offering medicinal chemistry services. Its straightforward three-step synthesis reduces turnaround times and eliminates the need for extensive purification steps, essential for meeting tight project deadlines .

Quote Request

Request a Quote for 2-(4-Methyl-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.